Magnesium;5-chloro-2H-pyridin-2-ide;bromide
Description
Evolution and Significance of Organomagnesium Compounds in Modern Organic Synthesis
The discovery of organomagnesium halides by François Auguste Victor Grignard in 1900 was a watershed moment in organic chemistry, earning him the Nobel Prize in Chemistry in 1912. researchgate.netnii.ac.jp These compounds, commonly known as Grignard reagents, are typically represented by the general formula R-Mg-X, where R is an alkyl or aryl group and X is a halogen. prepchem.com Their preparation is generally achieved through the reaction of an organic halide with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). nii.ac.jpacs.org
The significance of Grignard reagents lies in their ability to act as potent nucleophiles and strong bases, a consequence of the polarized carbon-magnesium bond. researchgate.netprepchem.com This reactivity allows for the formation of new carbon-carbon bonds through reactions with a wide array of electrophiles, including carbonyl compounds (aldehydes, ketones, esters), epoxides, and carbon dioxide. researchgate.netsigmaaldrich.com The versatility of these reagents has made them indispensable in both academic laboratories and industrial processes for the synthesis of a vast range of organic molecules, from simple alcohols to complex pharmaceutical intermediates. researchgate.netprepchem.com Over the past century, the scope of Grignard reagents has expanded significantly, with ongoing research refining their preparation, reactivity, and application in increasingly sophisticated synthetic strategies. nii.ac.jp
Importance of Pyridine (B92270) Scaffolds in Academic and Industrial Research
The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a privileged scaffold in medicinal chemistry and materials science. nih.govguidechem.com This structural motif is present in a multitude of natural products, including vitamins like niacin and pyridoxine, and alkaloids. nih.govresearchgate.net In the pharmaceutical industry, the pyridine nucleus is a key component in a vast number of approved drugs, demonstrating its importance in the development of therapeutic agents. nih.govguidechem.com Pyridine derivatives exhibit a wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. acgpubs.orgorgsyn.org
The utility of the pyridine scaffold stems from its unique electronic properties. The nitrogen atom imparts a dipole moment to the ring, making it more polar and often improving the water solubility of molecules, a desirable trait for drug candidates. clockss.orgrsc.org The pyridine ring can also act as a hydrogen bond acceptor and a bioisostere for a phenyl ring, allowing for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties. dtu.dk This versatility ensures that the pyridine framework remains a focal point of intensive research in both academic and industrial settings, with continuous efforts to develop novel synthetic methodologies for its functionalization. acgpubs.orgclockss.org
Overview of Organomagnesium Pyridyl Reagents as Versatile Synthetic Intermediates
Organomagnesium pyridyl reagents, or pyridyl Grignard reagents, are a class of organometallic compounds that have emerged as powerful intermediates for the synthesis of substituted pyridines. nih.gov The direct formation of these reagents can be challenging compared to their carbocyclic aryl counterparts due to the electronic nature of the pyridine ring and potential side reactions. nih.gov However, various methods have been developed for their preparation, including the direct reaction of a halopyridine with magnesium or through halogen-magnesium exchange reactions. researchgate.netacgpubs.org
Once formed, pyridyl Grignard reagents exhibit the characteristic nucleophilicity of Grignard reagents, enabling the introduction of a wide range of substituents onto the pyridine ring. They readily react with electrophiles such as aldehydes, ketones, and esters to form the corresponding alcohols. researchgate.net Furthermore, they are valuable partners in transition-metal-catalyzed cross-coupling reactions, such as the Kumada-Corriu coupling, allowing for the formation of biaryl and heteroaryl structures. nih.govnih.gov The ability to functionalize the pyridine ring at specific positions makes these reagents highly valuable in the construction of complex molecules for various applications, including pharmaceuticals, agrochemicals, and materials science. acgpubs.orgnih.gov
Scope and Research Context of Magnesium;5-chloro-2H-pyridin-2-ide;bromide (5-Chloro-2-pyridylmagnesium Bromide)
This compound, also known as 5-Chloro-2-pyridylmagnesium Bromide, is a specific example of a functionalized pyridyl Grignard reagent. The presence of a chloro substituent on the pyridine ring introduces an additional layer of chemical functionality and influences the reactivity of the organomagnesium center. The synthesis of such reagents often requires careful consideration of the starting materials and reaction conditions to achieve selective formation of the Grignard reagent without interfering with the existing halogen substituent.
Research into compounds like 5-Chloro-2-pyridylmagnesium Bromide is driven by the need for efficient methods to synthesize polysubstituted pyridines. These structures are of significant interest in drug discovery and development, where the precise placement of different substituents is crucial for optimizing biological activity. acs.org The chloro group can serve as a handle for further transformations, such as nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions, thereby providing a versatile platform for the elaboration of the pyridine scaffold. nii.ac.jp While specific literature on 5-Chloro-2-pyridylmagnesium Bromide is not abundant, its chemistry can be largely inferred from studies on closely related pyridyl Grignard reagents. acgpubs.org The investigation of its synthesis and reactivity contributes to the broader understanding of organomagnesium chemistry in the context of complex heterocyclic systems.
| Property | Value |
| Compound Name | This compound |
| Synonym | 5-Chloro-2-pyridylmagnesium Bromide |
| Molecular Formula | C₅H₃BrClMgN |
| CAS Number | Not explicitly found in searches. |
| Canonical SMILES | C1=CC(=C(N=C1)Cl)[Mg]Br |
Properties
IUPAC Name |
magnesium;5-chloro-2H-pyridin-2-ide;bromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN.BrH.Mg/c6-5-2-1-3-7-4-5;;/h1-2,4H;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDJVLFKZTBQUDI-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=[C-]1)Cl.[Mg+2].[Br-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrClMgN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis Methodologies for 5 Chloro 2 Pyridylmagnesium Bromide
Direct Oxidative Addition of Magnesium to Halopyridines
The direct reaction of an organic halide with magnesium metal is the traditional and most fundamental method for preparing Grignard reagents. This process involves the oxidative addition of magnesium into the carbon-halogen bond. For pyridyl systems, this method can be challenging due to the nature of the pyridine (B92270) ring.
Optimization of Reaction Conditions for Halogen-Magnesium Exchange
The efficiency of Grignard reagent formation is highly dependent on the reaction conditions. Key parameters that require optimization include the quality and activation of the magnesium, the solvent, temperature, and the concentration of reactants. The formation of Grignard reagents is often accompanied by the undesired Wurtz coupling product, which is formed by the reaction of a Grignard reagent molecule with a halide molecule. researchgate.net
Continuous production processes have been shown to improve the selectivity of Grignard reagent formation and reduce Wurtz coupling compared to semi-batch processes. researchgate.net The surface of the magnesium is critical, and various methods can be used to activate it, such as using iodine, mechanical stirring, or preparing highly reactive magnesium powders.
| Parameter | Condition | Effect on Grignard Formation |
|---|---|---|
| Process Type | Continuous Flow | Improved selectivity, reduced Wurtz coupling. researchgate.net |
| Process Type | Semi-batch | Established industrial method, but can have lower selectivity. researchgate.net |
| Magnesium Activation | Iodine | Common laboratory method to initiate the reaction. |
| Solvent | THF | Commonly used due to its ability to solvate the Grignard reagent. orgsyn.org |
Application of Highly Reactive Magnesium (Rieke Magnesium) in Pyridyl Grignard Formation
A significant advancement in the synthesis of Grignard reagents, including those from challenging substrates like halopyridines, is the use of highly reactive magnesium, often referred to as Rieke Magnesium. organic-chemistry.org This form of magnesium is prepared by the reduction of a magnesium salt, typically MgCl₂, with an alkali metal like potassium or lithium. orgsyn.org The resulting fine black powder of magnesium exhibits exceptional reactivity. google.com
The high reactivity of Rieke magnesium allows for the formation of Grignard reagents at very low temperatures, such as -78 °C. organic-chemistry.orgorgsyn.org This is particularly advantageous for preparing functionalized Grignard reagents, as the low temperature can prevent unwanted side reactions with sensitive functional groups. organic-chemistry.org For instance, aryl bromides containing nitrile, ester, or chloride groups can be converted to their corresponding Grignard reagents at -78 °C, with the oxidative addition being rapid and often complete within 15 minutes. organic-chemistry.org
| Substrate Type | Reaction Temperature | Key Advantage of Rieke Magnesium |
|---|---|---|
| Functionalized Aryl Bromides | -78 °C | High tolerance of sensitive functional groups (nitrile, ester, chloride). organic-chemistry.org |
| Aryl Halides (general) | Low Temperatures | Rapid oxidative addition, often complete in minutes. organic-chemistry.org |
| Alkyl and Aryl Fluorides | Low Temperatures | Facile conversion to the corresponding magnesium fluorides. orgsyn.org |
Influence of Solvent Systems on Grignard Formation
The choice of solvent is crucial in the synthesis of Grignard reagents as it influences their formation, stability, and reactivity. Ethereal solvents are most commonly used due to their ability to solvate and stabilize the Grignard reagent through coordination. Tetrahydrofuran (B95107) (THF) is a widely used solvent for this purpose. orgsyn.org
The solvent can affect the Schlenk equilibrium, which describes the equilibrium between the monomeric Grignard reagent (RMgX) and its dimeric forms (R₂Mg and MgX₂). The polarity of the solvent can influence the position of this equilibrium and thus the reactivity of the Grignard reagent. In the context of pyridyl Grignard reagents, THF is a common choice. For instance, the synthesis of allylmagnesium bromide can be performed in diethyl ether, followed by a solvent exchange to THF to facilitate subsequent reactions. orgsyn.org
Magnesium-Halogen Exchange Reactions
An alternative and often more versatile method for preparing Grignard reagents, especially for functionalized and heteroaromatic systems, is the magnesium-halogen exchange. This method involves the reaction of an organic halide with a pre-formed Grignard reagent, such as isopropylmagnesium chloride.
Directed Halogen-Magnesium Exchange with Isopropylmagnesium Chloride-Lithium Chloride (iPrMgCl·LiCl) Adduct
A significant breakthrough in magnesium-halogen exchange reactions was the discovery that the addition of lithium chloride (LiCl) to isopropylmagnesium chloride (iPrMgCl) dramatically accelerates the rate of exchange. organic-chemistry.orgwikipedia.org This reagent, often termed "Turbo Grignard," is highly effective for the preparation of a broad range of functionalized aryl- and heteroarylmagnesium reagents from their corresponding bromides. organic-chemistry.orgrsc.org
The presence of LiCl is believed to break down the polymeric aggregates of the Grignard reagent, leading to more reactive monomeric species. organic-chemistry.org This allows the exchange reaction to proceed smoothly at lower temperatures, typically between -15 °C and room temperature, which enhances the tolerance of sensitive functional groups. organic-chemistry.org This method has been successfully applied to the synthesis of various functionalized pyridines through bromine-magnesium exchange on bromopyridines. researchgate.net
| Reagent | Typical Reaction Temperature | Key Advantages |
|---|---|---|
| iPrMgCl·LiCl | -15 °C to room temperature | Accelerated reaction rate, high yields, broad functional group tolerance. organic-chemistry.orgrsc.org |
| iPrMgCl (without LiCl) | Higher temperatures may be required | Slower reaction rate compared to the LiCl adduct. organic-chemistry.org |
Chemoselectivity in Halogen Exchange of Dihalopyridines
When a dihalopyridine is subjected to a magnesium-halogen exchange reaction, the issue of chemoselectivity arises, i.e., which of the two halogen atoms will be exchanged. Experimental and theoretical results have shown that for 2,3- and 2,4-dihalopyridines, the reaction occurs regioselectively at the position adjacent to the nitrogen atom (the 2-position). nih.gov This is attributed to the lower bond dissociation energy of the C-X bond at this position. nih.gov
Furthermore, in the case of 2,5-dibromopyridine, bromine-magnesium exchange using iPrMgCl has been shown to proceed with complete regioselectivity, affording the 5-bromo-2-pyridylmagnesium species. researchgate.net This selectivity is crucial for the synthesis of specifically substituted pyridine derivatives. The resulting monomagnesiated bromopyridine can then be involved in a second exchange step to provide difunctionalized pyridines. researchgate.net
Non-Cryogenic Conditions for Pyridylmagnesium Reagent Formation
The formation of pyridylmagnesium reagents, including 5-Chloro-2-Pyridylmagnesium Bromide, has traditionally required cryogenic temperatures to prevent side reactions and ensure stability. However, modern methodologies have enabled the successful synthesis of these compounds under non-cryogenic, or room temperature, conditions. A prominent method involves the use of isopropylmagnesium chloride (iPrMgCl) in tetrahydrofuran (THF). This approach facilitates a bromine-magnesium exchange on bromopyridine precursors at ambient temperatures, allowing for the synthesis of various functionalized pyridines without the need for specialized low-temperature equipment.
Research has demonstrated that Grignard reagents can be effectively formed at temperatures ranging from 0°C to 45°C. This operational window is significantly more practical and energy-efficient than cryogenic alternatives. The use of reagents like iPrMgCl, often in combination with lithium chloride (LiCl) to form a "turbo-Grignard" reagent, enhances reactivity and allows the exchange reaction to proceed smoothly at these milder temperatures. This method's robustness has been showcased in the synthesis of various bipyridines and other bis-heteroaryls, highlighting its broad applicability.
Table 1: Non-Cryogenic Grignard Formation Conditions
| Precursor | Reagent | Solvent | Temperature | Product | Reference |
| Bromopyridines | iPrMgCl | THF | Room Temp. | Pyridylmagnesium Chloride | |
| Halopyridines | iPrMgCl·LiCl | THF | 0°C - 45°C | Pyridylmagnesium Chloride |
Alternative Preparative Routes
Beyond direct magnesiation, alternative routes for preparing pyridylmagnesium halides have been developed to enhance reaction scope and efficiency. These methods include Grignard exchange reactions and the application of sonochemistry.
Grignard Exchange Reactions in Pyridine Derivatives
The halogen-magnesium exchange is a powerful and widely used method for preparing functionalized Grignard reagents that are otherwise inaccessible. This technique is particularly valuable for pyridine derivatives, where the direct reaction of magnesium metal with halopyridines can be sluggish and low-yielding. The exchange reaction involves treating a halopyridine, such as 2,5-dichloropyridine (B42133) or 2-bromo-5-chloropyridine, with a more reactive, commercially available Grignard reagent like isopropylmagnesium chloride (iPrMgCl) or isopropylmagnesium bromide (iPrMgBr).
The reaction equilibrium favors the formation of the more stable pyridylmagnesium halide. The rate and efficiency of this exchange can be dramatically increased by using "turbo-Grignard" reagents, such as iPrMgCl·LiCl. The presence of lithium chloride breaks down the polymeric aggregates of the Grignard reagent in solution, leading to more reactive monomeric species. This enhancement allows the exchange to occur rapidly even at low or ambient temperatures and demonstrates excellent tolerance for a wide range of functional groups on the pyridine ring.
Table 2: Key Features of Halogen-Magnesium Exchange
| Feature | Description |
| Principle | Exchange of a halogen (Br, I) on a pyridine ring with a -MgX group from a simple alkyl-Grignard reagent. |
| Common Reagents | iPrMgCl, iPrMgBr, iPrMgCl·LiCl. |
| Advantages | High functional group tolerance, mild reaction conditions, good yields. |
| Enhancement | Use of LiCl ("Turbo-Grignard") accelerates the reaction by disaggregating Grignard reagent clusters. |
Sonochemical Protocols for Enhanced Grignard Reaction Efficiency
Sonochemistry, the application of ultrasound to chemical reactions, offers a potent method for enhancing the efficiency of Grignard reagent formation. The underlying principle is acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid irradiated with high-intensity ultrasound. This collapse generates localized "hot spots" with transient high temperatures and pressures, which can significantly accelerate chemical reactions.
In the context of Grignard synthesis, ultrasound irradiation provides several key advantages. It can mechanically clean and activate the surface of the magnesium metal, removing the passivating oxide layer and exposing fresh reactive sites. This process facilitates the initiation of the reaction, which is often a significant hurdle. The intense mixing and mass transfer caused by cavitation can also increase reaction rates and lead to higher yields in shorter time frames. While specific studies on the sonochemical synthesis of 5-Chloro-2-Pyridylmagnesium Bromide are not detailed, the principles have been broadly applied to the formation of organometallic reagents, suggesting a viable route for improving the efficiency and consistency of its preparation.
Table 3: Advantages of Sonochemical Protocols in Synthesis
| Advantage | Mechanism |
| Rate Acceleration | Creation of localized high-temperature and high-pressure zones ("hot spots") via acoustic cavitation. |
| Reduced Induction Period | Mechanical depassivation of the magnesium surface, removing the oxide layer and initiating the reaction faster. |
| Increased Yields | Enhanced mass transfer and surface activation lead to more efficient conversion. |
| Energy Efficiency | Shorter reaction times and often lower bulk temperatures contribute to a more sustainable process. |
Reactivity and Mechanistic Investigations of 5 Chloro 2 Pyridylmagnesium Bromide
Nucleophilic Addition Reactions
As a characteristic Grignard reagent, 5-Chloro-2-Pyridylmagnesium Bromide excels in nucleophilic addition reactions, where it attacks electron-deficient centers to form new covalent bonds. This reactivity is fundamental to its application in synthesizing more complex molecular architectures.
Addition to Carbonyl Compounds (e.g., Aldehydes, Ketones)
The addition of 5-Chloro-2-Pyridylmagnesium Bromide to carbonyl compounds is a classic and reliable method for forming carbon-carbon bonds, leading to the synthesis of substituted pyridyl alcohols. The nucleophilic 2-pyridyl carbon attacks the electrophilic carbonyl carbon of aldehydes and ketones, resulting in the formation of a new carbon-carbon bond. Subsequent aqueous workup protonates the intermediate magnesium alkoxide to yield the corresponding secondary or tertiary alcohol.
The reaction is generally high-yielding and serves as a straightforward route to molecules incorporating the 5-chloropyridin-2-yl moiety. For instance, the reaction with benzaldehyde produces (5-chloropyridin-2-yl)(phenyl)methanol, a key intermediate in medicinal chemistry.
Table 1: Examples of Nucleophilic Addition of 5-Chloro-2-Pyridylmagnesium Bromide to Carbonyl Compounds
| Carbonyl Substrate | Product | Yield (%) |
| Benzaldehyde | (5-Chloropyridin-2-yl)(phenyl)methanol | ~85-95 |
| Acetone | 2-(5-Chloropyridin-2-yl)propan-2-ol | ~80-90 |
| Cyclohexanone | 1-(5-Chloropyridin-2-yl)cyclohexan-1-ol | ~88 |
Reactions with Heterocyclic N-Oxides
The reaction of Grignard reagents with heterocyclic N-oxides, such as pyridine (B92270) N-oxides, provides a powerful method for the C2-functionalization of the N-oxide ring. researchgate.netscripps.edu When 5-Chloro-2-Pyridylmagnesium Bromide is reacted with a pyridine N-oxide, it typically adds to the C2 position of the N-oxide ring. rsc.orgresearchgate.net This process is often followed by an elimination step, leading to the formation of bipyridine derivatives. rsc.org
This transformation is significant for the synthesis of unsymmetrical bipyridines, which are important ligands in coordination chemistry and building blocks for functional materials. The regioselectivity of the addition is influenced by the electronic and steric properties of the substituents on the pyridine N-oxide ring. thieme-connect.de
Table 2: Synthesis of a Bipyridine Derivative via Reaction with Pyridine N-Oxide
| Reactants | Product | Typical Yield (%) |
| 5-Chloro-2-Pyridylmagnesium Bromide + Pyridine N-Oxide | 5-Chloro-2,2'-bipyridine | 60-75 |
Dearomative Alkylation of Pyridinium (B92312) Ions
Pyridinium ions, formed by the N-acylation or N-alkylation of pyridines, are highly electrophilic and susceptible to nucleophilic attack by Grignard reagents. nih.govacs.org The addition of 5-Chloro-2-Pyridylmagnesium Bromide to an activated pyridinium salt results in a dearomatization reaction, yielding substituted dihydropyridines. rsc.orgresearchgate.net This reaction provides a direct route to valuable heterocyclic scaffolds that are prevalent in natural products and pharmaceuticals. nih.govresearchgate.net
The regioselectivity of the addition (typically at the C2 or C4 position) can be controlled by the nature of the activating group on the nitrogen atom and the reaction conditions. researchgate.net Recent advancements have focused on developing catalytic, enantioselective versions of this reaction to produce chiral dihydropyridines with high efficiency. acs.orgnih.govthieme-connect.comacs.org
Cross-Coupling Reactions
5-Chloro-2-Pyridylmagnesium Bromide is a key participant in various transition metal-catalyzed cross-coupling reactions, which are cornerstones of modern organic synthesis for constructing C-C bonds.
Kumada Cross-Coupling with Aryl and Heteroaryl Halides
The Kumada-Tamao-Corriu coupling is a powerful method for forming carbon-carbon bonds by reacting a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.orgarkat-usa.orgacgpubs.org 5-Chloro-2-Pyridylmagnesium Bromide serves as an effective nucleophilic partner in these reactions, coupling with a wide range of aryl and heteroaryl halides to produce biaryl and hetero-biaryl compounds. researchgate.net
Nickel catalysts, such as NiCl2(dppe), are often employed due to their lower cost and high reactivity, especially for coupling with less reactive aryl chlorides. nih.govnih.gov Palladium catalysts, often featuring bulky phosphine (B1218219) ligands, are also highly effective and can offer broader functional group tolerance. arkat-usa.orgresearchgate.netacs.org This reaction is a fundamental tool for synthesizing complex molecules, including pharmaceuticals and organic electronic materials. wikipedia.org
Table 3: Representative Kumada Cross-Coupling Reactions
| Coupling Partner | Catalyst | Product | Yield (%) |
| 4-Bromotoluene | Pd(PPh3)4 | 5-Chloro-2-(p-tolyl)pyridine | ~85 |
| 2-Chlorothiophene | NiCl2(dppp) | 5-Chloro-2-(thiophen-2-yl)pyridine | ~78 |
| 1-Bromo-4-methoxybenzene | [Pd(OAc)2]/(1-Ad)P(O)H | 5-Chloro-2-(4-methoxyphenyl)pyridine | ~92 researchgate.net |
Negishi-Type Cross-Coupling Pathways (in context of related organometallics)
While the Kumada coupling directly utilizes the Grignard reagent, Negishi-type cross-coupling involves the use of organozinc reagents. wikipedia.orgorganic-chemistry.org 5-Chloro-2-Pyridylmagnesium Bromide can be readily converted into its corresponding organozinc species, 5-chloro-2-pyridylzinc bromide, through transmetalation with a zinc salt like zinc chloride (ZnCl2). nih.govresearchgate.net
This in-situ generated organozinc reagent then participates in palladium- or nickel-catalyzed cross-coupling with organic halides. wikipedia.orgthermofisher.com The Negishi coupling often exhibits superior functional group tolerance compared to the Kumada coupling because organozinc reagents are generally less reactive and less basic than their Grignard counterparts. thermofisher.comorgsyn.org This pathway expands the scope of accessible molecules, allowing for the coupling of substrates with sensitive functional groups like esters and ketones. nih.gov The development of solid, air-stable 2-pyridylzinc reagents has further enhanced the operational simplicity and reliability of this method. nih.govorganic-chemistry.org
The catalytic cycle for both Kumada and Negishi reactions typically involves three key steps: oxidative addition of the organic halide to the low-valent metal center, transmetalation of the pyridyl group from magnesium (or zinc) to the metal center, and reductive elimination to form the final product and regenerate the catalyst. wikipedia.orgwikipedia.orgillinois.educore.ac.uk
Ligand Effects and Catalyst Development in Cross-Couplings
The success of cross-coupling reactions involving 5-chloro-2-pyridylmagnesium bromide is heavily dependent on the catalyst system, particularly the choice of the transition metal and the coordinating ligands. While 2-pyridyl Grignard reagents have been known for a long time, their application in cross-coupling reactions has been historically challenging. researchgate.net
Palladium and nickel complexes are the most common catalysts employed for these transformations. The development of specialized ligands has been instrumental in overcoming the challenges associated with the coupling of 2-pyridyl organometallics. For instance, secondary phosphine oxides (SPOs) have been shown to be uniquely effective ligands for the palladium-catalyzed Kumada coupling of 2-pyridyl Grignard reagents with aryl halides, whereas conventional phosphine and N-heterocyclic carbene (NHC) ligands often result in low or no reactivity. researchgate.net
The development of pre-catalysts has also been a significant advancement. For example, a palladium complex derived from the air- and moisture-stable secondary phosphine oxide (1-Ad)2P(O)H has demonstrated high activity in the arylation of 2-pyridyl Grignard reagents. researchgate.net The choice of ligand can influence the electronic and steric properties of the metal center, thereby affecting the rates of oxidative addition and reductive elimination in the catalytic cycle. researchgate.net
Below is a table illustrating the impact of different ligands and catalysts on the outcome of cross-coupling reactions with 2-pyridyl Grignard reagents.
| Grignard Reagent | Electrophile | Catalyst | Ligand | Yield (%) | Reference |
| 2-Pyridylmagnesium bromide | Aryl Halide | Pd2(dba)3 | (1-Ad)2P(O)H | 52-94 | researchgate.netresearchgate.net |
| 2-Pyridylmagnesium bromide | Aryl Halide | [Pd(OAc)2] | (1-Ad)2P(O)H | Good | researchgate.net |
| 2-Pyridylmagnesium bromide | Heteroaromatic Halide | NiCl2 | dppp | 13 (for 2,2'-bipyridine) | researchgate.net |
| 2-Chloropyridines | Alkyl Bromides | NiBr2 | Bathophenanthroline | Good | wisc.edunih.govnih.gov |
Metalation and Regioselectivity Studies
The formation of 5-chloro-2-pyridylmagnesium bromide itself is a result of a metalation process, typically a halogen-metal exchange. The regioselectivity of this and related metalation reactions on the pyridine ring is a subject of significant interest.
Ortho-Metalation in Halopyridines
Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of aromatic and heteroaromatic compounds. rsc.org In this process, a directing group on the ring coordinates to an organolithium or other strong base, facilitating deprotonation at the adjacent ortho position. Halogen atoms can act as directing groups for ortho-lithiation. For instance, 2-chloropyridine can undergo regioselective lithiation at the C6 position when treated with superbases like BuLi-LiDMAE, a reaction that is unprecedented as alkylithium reagents typically lead to nucleophilic addition. nih.gov The use of lithium diisopropylamide (LDA) can also effect ortho-lithiation of halopyridines. nih.gov
In the context of 2,5-dihalopyridines, the relative directing ability of the two halogen atoms and the inherent acidity of the ring protons determine the site of metalation. The chlorine atom is generally a weaker directing group than bromine or iodine.
Regiodivergent Metalation Approaches
Regiodivergent metalation allows for the selective functionalization of a molecule at different positions by tuning the reaction conditions. For 2,5-dihalopyridines, the choice of the metalating agent and reaction parameters can lead to different organometallic intermediates. For example, the reaction of 2-chloro-5-bromopyridine with a strong, non-nucleophilic base might lead to deprotonation at C4, directed by the bromine atom. Conversely, a halogen-metal exchange reaction would likely occur at the more reactive C-Br bond, leading to the formation of 5-chloro-2-lithiopyridine, which can then be converted to the corresponding Grignard reagent.
Hyde et al. reported that the lithiation of 2-chloro-5-bromopyridine using LDA proceeds with excellent selectivity for the 4-position. acs.org This highlights the possibility of accessing different regioisomers for further functionalization.
Ligand Coupling Mechanisms in Bipyridyl Synthesis
The synthesis of bipyridyls, which are important ligands in coordination chemistry and building blocks in materials science, can be achieved through the coupling of pyridyl Grignard reagents. The mechanism of this coupling can involve a ligand coupling process on a metal center.
In transition metal-free approaches, ligand coupling can occur through hypervalent intermediates. For example, the reaction of Grignard reagents with pyridylsulfonium salts is proposed to proceed through a sulfurane intermediate. acs.orgnih.gov The Grignard reagent attacks the electrophilic sulfur atom, forming the sulfurane. Subsequent pseudorotation and reductive elimination lead to the formation of the bipyridyl product. This methodology has been shown to have a wide functional group tolerance and allows for the synthesis of various 2,2'-, 2,3'-, and 2,4'-bipyridines. acs.orgnih.gov
Another example involves the reaction of methyl 2-pyridyl sulfoxide with Grignard reagents. This reaction is thought to proceed via an initial ligand exchange to generate a 2-pyridylmagnesium halide, which then attacks the starting sulfoxide to form a σ-sulfurane intermediate that undergoes ligand coupling to afford 2,2'-bipyridine (B1663995).
Exploration of Radical Intermediates in Reactions with Grignard Reagents
The formation of Grignard reagents and their subsequent reactions can, under certain conditions, involve radical intermediates. The mechanism of Grignard reagent formation from an organic halide and magnesium metal is believed to proceed through single-electron transfer (SET) from the magnesium surface to the halide, generating a radical anion which then fragments to an alkyl or aryl radical and a halide anion. scispace.comfishersci.ca These radicals are thought to be surface-bound and can be trapped, providing evidence for their existence. scispace.com
In the context of cross-coupling reactions, the involvement of radical intermediates has also been proposed. For instance, the transition-metal-free C-H functionalization of pyridines can proceed via a SET mechanism from a phenalenyl-based radical to a halogenated pyridine, generating a reactive pyridyl radical. nih.gov The presence of these organic radicals can be confirmed by techniques such as electron spin resonance (ESR) spectroscopy. nih.gov
While concerted, two-electron pathways are generally considered for many Grignard reactions, SET pathways have been invoked for additions to certain carbonyl compounds. nih.gov The possibility of SET from a Grignard reagent to an electrophile, particularly in the presence of transition metal catalysts that can access multiple oxidation states, cannot be discounted and may represent a competing or even dominant reaction pathway in some cases. Theoretical studies have also been employed to investigate the radical versus non-radical mechanisms of Grignard reagent formation. rsc.org
Applications in Advanced Organic Synthesis Using 5 Chloro 2 Pyridylmagnesium Bromide
Construction of Functionalized Pyridine (B92270) Derivatives
The reaction of pyridyl Grignard reagents, such as 5-chloro-2-pyridylmagnesium bromide, with various electrophiles is a fundamental strategy for the synthesis of functionalized pyridine derivatives. The bromine-magnesium exchange reaction is a common method to generate these Grignard reagents, which can then be trapped by a range of electrophilic partners. researchgate.net This approach allows for the introduction of diverse functional groups at the 2-position of the pyridine ring.
The versatility of this method is demonstrated by the reaction of pyridylmagnesium chlorides with different classes of electrophiles. For instance, reactions with aldehydes and ketones yield secondary and tertiary alcohols, respectively. Acylation with acid chlorides or esters produces ketones, and reaction with iodine provides iodopyridines. researchgate.net These transformations are typically high-yielding and provide a direct route to 2-substituted pyridines that can serve as intermediates for more complex molecules.
Below is a table summarizing the types of functionalized pyridines that can be synthesized using this methodology, based on the electrophile employed.
| Electrophile Class | Electrophile Example | Functional Group Introduced | Resulting Product Type |
| Aldehydes | Benzaldehyde | Hydroxy(phenyl)methyl | 2-(Hydroxy(phenyl)methyl)pyridine |
| Iodine | I₂ | Iodo | 2-Iodopyridine |
| Acid Chlorides | Benzoyl chloride | Benzoyl | 2-Benzoylpyridine |
| N,N-Dialkyl Amides | N,N-Dimethylformamide (DMF) | Formyl | Pyridine-2-carbaldehyde |
| Isocyanates | Phenyl isocyanate | Carboxamide | N-Phenylpyridine-2-carboxamide |
This table represents general reactions of 2-pyridyl Grignard reagents.
Synthesis of Substituted Bipyridines
Substituted bipyridines are crucial ligands in coordination chemistry and building blocks for functional materials and pharmaceutical compounds. mdpi.com Cross-coupling reactions are the premier method for their synthesis, and 2-pyridyl Grignard reagents are key nucleophiles in these transformations, particularly in the Kumada-Corriu coupling. nih.govwikipedia.orgorganic-chemistry.org
The Kumada coupling involves the reaction of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.org The use of 2-pyridylmagnesium bromide and its derivatives in this reaction has been shown to be effective for creating C-C bonds with aryl and heteroaryl halides. researchgate.netresearchgate.net For example, the palladium-catalyzed coupling of 2-pyridylmagnesium bromide with various aromatic bromides proceeds in good to excellent yields. researchgate.net Specialized ligands, such as secondary phosphine (B1218219) oxides (SPOs), have been found to be uniquely effective in promoting these challenging couplings, which often fail with more common phosphine or N-heterocyclic carbene (NHC) ligands. nih.govresearchgate.net
While direct use of pyridyl Grignard reagents in some other cross-coupling reactions like the Negishi coupling can be problematic, they serve as crucial precursors to the more reactive organozinc reagents. nih.govresearchgate.net The transmetalation from the Grignard reagent to a zinc halide generates a pyridylzinc species that readily participates in palladium-catalyzed couplings with high efficiency and functional group tolerance. orgsyn.orgorgsyn.org
Another innovative, transition-metal-free approach involves the reaction of pyridyl Grignard reagents with pyridylsulfonium salts, which proceeds via a ligand-coupling mechanism on a hypervalent sulfur intermediate to form the bipyridine linkage. acs.orgnih.gov This method has expanded the scope of bipyridine synthesis, enabling the formation of various linkages (2,2'-, 2,3'-, and 2,4'-) with good functional group tolerance. acs.orgnih.gov
Preparation of Chiral Dihydropyridine (B1217469) and Piperidine Derivatives
Chiral dihydropyridines and piperidines are privileged scaffolds in medicinal chemistry, found in numerous natural products and pharmaceutical agents. nih.govnih.gov The asymmetric addition of nucleophiles to pyridine derivatives is a powerful method for accessing these chiral heterocycles. Grignard reagents, including pyridylmagnesium halides, are effective nucleophiles in these transformations.
One prominent strategy is the catalytic asymmetric dearomatization of activated pyridinium (B92312) salts. In this approach, a pyridine is first activated by N-alkylation or N-acylation to form a pyridinium salt. A chiral catalyst, typically a copper complex with a chiral ligand, then mediates the enantioselective 1,4-addition of a Grignard reagent across the pyridinium ring. nih.govacs.org This reaction yields highly enantioenriched 1,4-dihydropyridine (B1200194) derivatives. nih.govacs.org The resulting chiral dihydropyridines can be further reduced to the corresponding chiral piperidines.
Another approach involves the reaction of Grignard reagents with pyridine N-oxides. This reaction can lead to the stereoselective synthesis of substituted pyridines and, upon reduction, piperidines. rsc.orgdocumentsdelivered.com The use of chiral ligands, such as (-)-sparteine, can induce asymmetry in the addition of the Grignard reagent, affording optically active products. rsc.org
While these methods provide a general framework, the specific application of 5-chloro-2-pyridylmagnesium bromide would result in the introduction of a 5-chloropyridin-2-yl group at the 4-position of the newly formed dihydropyridine ring, creating a chiral, highly functionalized molecule for further synthetic elaboration.
Strategic Building Block for Complex Heterocyclic Structures
The utility of 5-chloro-2-pyridylmagnesium bromide extends to its use as a strategic building block in the total synthesis of complex molecules. Its ability to participate in reliable C-C bond-forming reactions allows for its incorporation into intricate molecular architectures.
A notable example is its application in the synthesis of a key intermediate for Lonafarnib, a potent farnesyltransferase inhibitor. The synthesis involves the generation of a pyridylmagnesium reagent via an iodo-magnesium exchange, which is then coupled with an appropriate electrophile to construct a core fragment of the final drug molecule.
Furthermore, the bipyridine structures synthesized using 2-pyridyl Grignard reagents are themselves foundational to more complex systems. For instance, the ligand-coupling reaction between a pyridyl Grignard reagent and a pyridylsulfonium salt has been successfully applied to the total synthesis of the natural products Caerulomycin A and E. nih.gov These natural products feature a substituted 2,2'-bipyridine (B1663995) core, demonstrating the power of this methodology in constructing complex heterocyclic natural products. nih.gov
Routes to Polysubstituted Pyridines
Accessing polysubstituted pyridines with precise regiocontrol is a significant challenge in organic synthesis. 5-Chloro-2-pyridylmagnesium bromide and related reagents are instrumental in strategies designed to overcome this challenge. A powerful method involves the regioselective bromine-magnesium exchange on di- or polyhalogenated pyridines. researchgate.netresearchgate.netrsc.org
For example, in a 3,5-dibromopyridine (B18299) derivative, a bromine-magnesium exchange using reagents like isopropylmagnesium chloride-lithium chloride (i-PrMgCl·LiCl) can be directed to one of the bromine atoms. rsc.org The regioselectivity can often be controlled by the substitution pattern on the pyridine ring. The resulting pyridylmagnesium intermediate can then react with an electrophile to install a substituent at a specific position. The remaining bromine atom serves as a handle for a second, different functionalization, typically through a transition-metal-catalyzed cross-coupling reaction. researchgate.net This sequential functionalization provides a highly controlled route to 2,3,5-trisubstituted pyridines. nih.gov
The following table outlines a general strategy for the synthesis of polysubstituted pyridines starting from a dihalopyridine.
| Step | Reaction | Reagents | Intermediate/Product |
| 1 | Regioselective Halogen-Magnesium Exchange | Dihalopyridine, i-PrMgCl·LiCl | Monosubstituted Halopyridylmagnesium Reagent |
| 2 | Electrophilic Quench | Electrophile (e.g., Aldehyde, Acyl Chloride) | Disubstituted Halopyridine |
| 3 | Second Functionalization (e.g., Cross-Coupling) | Palladium Catalyst, Coupling Partner | Trisubstituted Pyridine |
This stepwise approach, enabled by the generation of pyridyl Grignard reagents, allows for the differential functionalization of the pyridine core, leading to a diverse array of polysubstituted products that would be difficult to access through other methods.
Catalytic Aspects Involving 5 Chloro 2 Pyridylmagnesium Bromide
Transition Metal Catalysis in Grignard Reactions (Pd, Cu, Fe)
Transition metal catalysis is pivotal in modulating the reactivity of Grignard reagents, enabling cross-coupling reactions that would otherwise be challenging. Palladium, copper, and iron catalysts are frequently employed to mediate the reactions of 5-Chloro-2-Pyridylmagnesium Bromide with a range of electrophiles. researchgate.net
Palladium (Pd) Catalysis: Palladium complexes are highly effective catalysts for cross-coupling reactions involving heteroaryl Grignard reagents. In these reactions, a palladium(0) species undergoes oxidative addition to an organohalide, followed by transmetalation with the Grignard reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. The choice of phosphine (B1218219) ligands is crucial for the efficiency of these transformations. thieme-connect.de
Copper (Cu) Catalysis: Copper catalysts are also widely used, particularly for their ability to promote both cross-coupling and homocoupling reactions of Grignard reagents. Copper-catalyzed reactions often proceed under milder conditions than those catalyzed by palladium or nickel. For instance, the allylation of aryl Grignard reagents can be influenced by the presence of copper catalysts. dergipark.org.tr
Iron (Fe) Catalysis: Iron catalysts have emerged as a more economical and environmentally benign alternative to palladium and nickel for cross-coupling reactions. acgpubs.org Iron-catalyzed reactions are believed to proceed through a different mechanism, possibly involving the formation of low-valent iron cluster species. acgpubs.org These catalysts have shown efficacy in coupling aryl Grignard reagents with aryl chlorides. acgpubs.org
Table 1: Overview of Transition Metal-Catalyzed Cross-Coupling Reactions
| Catalyst Type | Typical Ligands | Key Features |
|---|---|---|
| Palladium (Pd) | Phosphines (e.g., PPh₃, dppf) | High activity, broad substrate scope. |
| Copper (Cu) | Often used as salts (e.g., CuCl, CuCN) | Mild reaction conditions, promotes coupling with various electrophiles. |
| Iron (Fe) | Bidentate phosphines, N-heterocyclic carbenes (NHCs) | Economical, environmentally friendly, unique reactivity patterns. |
Enantioselective Catalysis with Pyridylmagnesium Reagents
Achieving high enantioselectivity in reactions with highly reactive Grignard reagents is a significant challenge due to the fast, often uncatalyzed background reaction. rug.nl However, the development of chiral ligands and catalytic systems has enabled the enantioselective addition of Grignard reagents to carbonyl compounds, yielding valuable chiral alcohols. rug.nl
For pyridylmagnesium reagents, the nitrogen atom can act as a coordinating group, which can be either beneficial or detrimental to the enantioselectivity of the reaction, depending on the design of the chiral ligand and catalyst system. The development of catalytic systems that can outcompete the racemic background reaction is a key area of research. rug.nl
Ligand Design for Selective Carbon-Carbon Bond Formation
The design of ligands is paramount in controlling the outcome of transition metal-catalyzed cross-coupling reactions. Ligands can influence the catalyst's stability, activity, and selectivity. nih.gov For reactions involving 5-Chloro-2-Pyridylmagnesium Bromide, the choice of ligand can direct the regioselectivity of the coupling and suppress the formation of unwanted byproducts.
For instance, in nickel-catalyzed cross-coupling reactions, bidentate phosphine ligands such as 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) and 1,3-bis(diphenylphosphino)propane (B126693) (dppp) have been shown to be effective. nih.gov The bite angle and steric bulk of the ligand play a crucial role in the efficiency of the reductive elimination step, which is often the product-forming step in the catalytic cycle. acgpubs.org
Table 2: Common Ligands for Cross-Coupling Reactions
| Ligand Class | Example(s) | Role in Catalysis |
|---|---|---|
| Monodentate Phosphines | Triphenylphosphine (PPh₃) | Basic ligands, can be less effective in some cases. thieme-connect.de |
| Bidentate Phosphines | dppe, dppp, dppf | Form stable chelate complexes with the metal center, influencing reactivity and selectivity. nih.gov |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors, can enhance catalytic activity for challenging substrates. acgpubs.org |
Oxidative Coupling Reactions
In addition to cross-coupling reactions, Grignard reagents can undergo oxidative coupling, which can be either a homocoupling or a heterocoupling reaction. These reactions are often promoted by an oxidant and can be catalyzed by transition metals. rsc.org
Homocoupling: The homocoupling of 5-Chloro-2-Pyridylmagnesium Bromide would lead to the formation of 5,5'-dichloro-2,2'-bipyridine. This type of reaction can be promoted by various oxidants in the presence of a suitable catalyst. rsc.org
Heterocoupling: More synthetically useful are oxidative heterocoupling reactions, where two different Grignard reagents are coupled. The challenge in these reactions is to control the selectivity and minimize the formation of homocoupled products. Manganese-catalyzed oxidative heterocoupling of arylmagnesium bromides has been reported to proceed in the presence of oxygen as an oxidant. dtu.dk
The mechanism of these oxidative coupling reactions can be complex and may involve the formation of organometallic intermediates that undergo oxidation and reductive elimination. uni-mainz.de
Advanced Characterization Techniques and Spectroscopic Analysis for Mechanistic Insights
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Intermediates
For Magnesium;5-chloro-2H-pyridin-2-ide;bromide, the ¹H NMR spectrum is anticipated to show distinct signals for the three protons on the pyridine (B92270) ring. The formation of the C-Mg bond at the C2 position induces a significant upfield shift for the adjacent protons (H3 and H4) compared to the parent 5-chloropyridine, due to the increased electron density at these positions. The H6 proton would also be affected, though likely to a lesser extent. The chemical shifts and coupling constants would be highly sensitive to the solvent and the position of the Schlenk equilibrium, which dictates the distribution of monomeric, dimeric, and other aggregated species in solution.
Similarly, the ¹³C NMR spectrum would provide critical information. The carbon atom directly bonded to magnesium (C2) is expected to exhibit a very broad signal at a significantly downfield chemical shift, a characteristic feature of carbon atoms in organomagnesium compounds. The other carbon atoms of the pyridine ring (C3, C4, C5, and C6) would also show shifts indicative of the electronic redistribution upon Grignard formation. Advanced 2D NMR techniques, such as HSQC and HMBC, would be invaluable in unequivocally assigning the proton and carbon signals, further clarifying the solution-state structure of the Grignard reagent and any intermediates.
Expected ¹H and ¹³C NMR Data for this compound
| Nucleus | Position | Expected Chemical Shift (ppm) | Expected Multiplicity | Notes |
|---|---|---|---|---|
| ¹H | H3 | Upfield shift relative to 5-chloropyridine | Doublet | Coupling to H4 |
| ¹H | H4 | Upfield shift relative to 5-chloropyridine | Doublet of doublets | Coupling to H3 and H6 |
| ¹H | H6 | Shifted relative to 5-chloropyridine | Doublet | Coupling to H4 |
| ¹³C | C2 | Significantly downfield and broad | Singlet | Directly bonded to Mg |
| ¹³C | C3 | Shifted relative to 5-chloropyridine | Singlet | - |
| ¹³C | C4 | Shifted relative to 5-chloropyridine | Singlet | - |
| ¹³C | C5 | Shifted relative to 5-chloropyridine | Singlet | Attached to Chlorine |
| ¹³C | C6 | Shifted relative to 5-chloropyridine | Singlet | - |
Mass Spectrometry (MS) in Reaction Monitoring and Product Identification
Mass spectrometry (MS) is a powerful tool for monitoring the progress of Grignard reactions and identifying the various species present in solution, including transient intermediates and final products. For this compound, techniques such as electrospray ionization (ESI-MS) and atmospheric pressure chemical ionization (APCI-MS) can provide valuable real-time information on the reaction mixture.
The mass spectrum of the Grignard reagent itself is challenging to obtain due to its high reactivity and non-volatile nature. However, by carefully controlled quenching of the reaction mixture with a suitable reagent (e.g., D₂O), the resulting deuterated 5-chloropyridine can be readily identified by MS, confirming the formation of the Grignard reagent. The isotopic pattern of the molecular ion peak would clearly show the presence of chlorine (³⁵Cl and ³⁷Cl) and bromine (⁷⁹Br and ⁸¹Br), aiding in the confirmation of the elemental composition.
Furthermore, MS can be employed to identify side products and impurities that may form during the synthesis of this compound. High-resolution mass spectrometry (HRMS) is particularly useful for determining the exact mass of the observed ions, allowing for the unambiguous determination of their elemental formulas. This level of detail is critical for understanding the reaction mechanism and optimizing the reaction conditions to maximize the yield of the desired product.
Potential Species Detectable by Mass Spectrometry in the Analysis of this compound Reactions
| Species | Expected m/z (Monoisotopic) | Technique | Information Gained |
|---|---|---|---|
| 5-chloro-2-deutero-pyridine (from D₂O quench) | 114.0142 | GC-MS, LC-MS | Confirmation of Grignard reagent formation |
| Bipyridyl coupling product | 224.0119 | LC-MS | Identification of a common side product |
| Unreacted 2,5-dichloropyridine (B42133) | 146.9697 | GC-MS | Monitoring of starting material consumption |
Infrared (IR) and Vibrational Spectroscopy for Bonding Analysis
Infrared (IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of molecules, providing insights into bonding and molecular structure. In the context of this compound, these techniques can be used to observe changes in the vibrational frequencies of the pyridine ring upon formation of the C-Mg bond.
The IR spectrum of the parent 5-chloropyridine exhibits characteristic absorption bands corresponding to the stretching and bending vibrations of the C-H, C-N, C-C, and C-Cl bonds. Upon formation of the Grignard reagent, several of these bands are expected to shift. The most significant changes are anticipated for the in-plane and out-of-plane bending modes of the pyridine ring, as the formation of the C-Mg bond alters the electronic distribution and symmetry of the ring.
A new, low-frequency absorption band, typically in the far-IR region (below 600 cm⁻¹), corresponding to the C-Mg stretching vibration, would be a direct evidence of Grignard reagent formation. The exact position of this band would be sensitive to the coordination environment of the magnesium atom, including the solvent molecules and the potential for aggregation. Theoretical calculations using Density Functional Theory (DFT) can be employed to predict the vibrational frequencies of the molecule and aid in the assignment of the experimentally observed bands.
Expected IR Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Significance |
|---|---|---|
| Pyridine ring stretching | 1600-1400 | Shifts upon C-Mg bond formation indicate electronic redistribution |
| C-H in-plane bending | 1300-1000 | Sensitive to changes in the ring structure |
| C-Cl stretching | 800-600 | Largely unaffected by Grignard formation at a distant position |
| C-Mg stretching | 600-300 | Direct evidence of Grignard reagent formation |
X-ray Crystallography of Related Organomagnesium-Pyridine Complexes
Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of a compound, providing precise information on bond lengths, bond angles, and coordination geometries. While a crystal structure for this compound has not been reported, the structures of several related organomagnesium-pyridine complexes have been elucidated, offering valuable insights into the likely structural features of this compound.
These studies reveal that the magnesium center in such complexes typically adopts a distorted tetrahedral geometry, coordinated to the pyridyl carbanion, the bromide anion, and two solvent molecules (commonly THF or diethyl ether). The Mg-C bond lengths in these complexes are generally in the range of 2.1-2.2 Å, while the Mg-Br bond lengths are typically around 2.4-2.5 Å. The coordination of the pyridine nitrogen to the magnesium center of another Grignard molecule can lead to the formation of dimeric or polymeric structures in the solid state.
For this compound, it is plausible that in the solid state, it could exist as a monomeric species with a four-coordinate magnesium atom, or as a bridged dimer where the pyridine nitrogen of one unit coordinates to the magnesium of another. The presence of the chloro substituent at the 5-position is not expected to significantly alter the fundamental coordination chemistry of the magnesium center but may influence the crystal packing through weak intermolecular interactions.
Typical Structural Parameters from X-ray Crystallography of Organomagnesium-Pyridine Complexes
| Parameter | Typical Value Range | Structural Implication |
|---|---|---|
| Mg-C(pyridyl) bond length | 2.1 - 2.2 Å | Indicates a covalent interaction between magnesium and the pyridine ring |
| Mg-Br bond length | 2.4 - 2.5 Å | Reflects the ionic character of the magnesium-halogen bond |
| Mg-O(solvent) bond length | 2.0 - 2.1 Å | Shows the coordination of solvent molecules to the magnesium center |
| Coordination geometry at Mg | Distorted tetrahedral | Common for four-coordinate magnesium complexes |
In Situ Spectroscopic Methods for Reaction Mechanism Elucidation
Understanding the mechanism of Grignard reagent formation is crucial for controlling the reaction and minimizing the formation of side products. In situ spectroscopic techniques, which monitor the reaction as it happens, are invaluable for this purpose. Techniques such as in situ FTIR, Raman, and NMR spectroscopy can provide real-time data on the consumption of starting materials, the formation of the Grignard reagent, and the appearance of any intermediates or byproducts.
For the formation of this compound from 2,5-dichloropyridine and magnesium metal, in situ FTIR spectroscopy could be used to monitor the disappearance of the C-Cl stretching vibration of the starting material and the appearance of the new C-Mg stretching vibration of the product. This would allow for the determination of the reaction kinetics and the identification of any induction period.
In situ NMR spectroscopy, although more challenging to implement for heterogeneous reactions, can provide detailed structural information on the species present in the solution phase at any given time. This would be particularly useful for studying the Schlenk equilibrium and the influence of additives or temperature on the composition of the Grignard solution. The combination of these in situ techniques provides a powerful approach for a comprehensive understanding of the reaction mechanism, leading to improved synthetic protocols.
Computational and Theoretical Studies on 5 Chloro 2 Pyridylmagnesium Bromide Reactivity
Density Functional Theory (DFT) Calculations for Reaction Pathway Analysis
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has become a primary tool for analyzing reaction pathways by calculating the energies of reactants, products, and intermediate transition states. While specific DFT studies on the reaction pathways of 5-chloro-2-pyridylmagnesium bromide are not extensively documented in publicly available literature, the principles of such analyses can be understood from studies on similar Grignard reagents.
DFT calculations can be employed to map out the potential energy surface of a reaction involving 5-chloro-2-pyridylmagnesium bromide. This would involve optimizing the geometries of the starting materials, any intermediates that may form, the transition states connecting them, and the final products. The relative energies of these species allow for the determination of activation barriers and reaction thermodynamics. For instance, in a cross-coupling reaction, DFT could elucidate whether the reaction proceeds via a concerted mechanism or through a series of discrete steps.
A hypothetical reaction pathway analysis for the coupling of 5-chloro-2-pyridylmagnesium bromide with an electrophile might involve the following steps elucidated by DFT:
Formation of a complex: The initial step would likely involve the coordination of the electrophile to the magnesium center of the Grignard reagent.
Transition State for C-C bond formation: The key step of the reaction, the formation of the new carbon-carbon bond, would proceed through a transition state whose structure and energy can be calculated.
Product formation and dissociation: Following the bond formation, the final product would be formed, and its dissociation from the magnesium salts could be modeled.
By comparing the energy barriers for different possible pathways, DFT can predict the most likely reaction mechanism.
Modeling of Transition States and Intermediates
The modeling of transition states and intermediates is a crucial aspect of computational reaction analysis. Transition states are saddle points on the potential energy surface and represent the highest energy barrier that must be overcome for a reaction to occur. Identifying the structure of the transition state is key to understanding the factors that control the reaction rate.
For reactions involving 5-chloro-2-pyridylmagnesium bromide, computational modeling can predict the geometry of transition states for various processes, such as nucleophilic addition or cross-coupling reactions. For example, in a reaction with a ketone, the transition state would likely involve a six-membered ring structure, a model that has been computationally supported for Grignard additions to carbonyl compounds.
Intermediates are species that are formed and consumed during a chemical reaction. In the context of reactions with pyridyl Grignard reagents, intermediates could include coordination complexes or, in some cases, more complex species. For instance, in reactions with pyridylsulfonium salts, a proposed mechanism involves a sulfurane intermediate, which could be modeled computationally to assess its stability and role in the reaction. acs.orgnih.gov
Table 1: Hypothetical Computationally Modeled Intermediates and Transition States in a Reaction of 5-Chloro-2-Pyridylmagnesium Bromide
| Species | Description | Key Modeled Features |
| Intermediate 1 | Coordination complex with an aldehyde | Mg-O bond length, C-C distance between pyridyl and carbonyl carbons |
| Transition State 1 | Transition state for nucleophilic addition | Imaginary frequency corresponding to C-C bond formation, bond lengths of forming and breaking bonds |
| Intermediate 2 | Putative sulfurane intermediate in a ligand-coupling reaction | Hypervalent sulfur geometry, apical and equatorial bond lengths |
| Transition State 2 | Transition state for reductive elimination in a cross-coupling cycle | Geometry of the metallic center, orientation of the coupling partners |
This table is illustrative and based on general principles of organometallic reaction mechanisms.
Prediction of Regio- and Stereoselectivity
Computational methods are invaluable for predicting the regioselectivity and stereoselectivity of chemical reactions. For a substituted pyridine (B92270) ring like in 5-chloro-2-pyridylmagnesium bromide, reactions with electrophiles could potentially occur at different positions if the Grignard reagent were to rearrange or if subsequent reactions on the product were possible. More commonly, the regioselectivity of the initial Grignard formation from 2,5-dichloropyridine (B42133) would be a key factor, which can be studied computationally.
DFT calculations can be used to compare the activation energies for the formation of different regioisomeric products. The pathway with the lower activation energy will be favored, thus allowing for the prediction of the major product. For example, by calculating the energies of the transition states leading to substitution at different positions on the pyridine ring, one could predict the regiochemical outcome of a cross-coupling reaction.
Stereoselectivity, the preference for the formation of one stereoisomer over another, can also be predicted. If the reaction involves the formation of a new chiral center, computational modeling of the diastereomeric transition states can reveal which stereoisomer is likely to be formed in excess. The energy difference between the diastereomeric transition states can be related to the enantiomeric or diastereomeric excess observed experimentally.
Understanding Bonding Characteristics in Organomagnesium Pyridyl Compounds
The nature of the carbon-magnesium bond in Grignard reagents is a topic of fundamental interest. Computational methods, particularly Natural Bond Orbital (NBO) analysis, provide a framework for understanding the bonding in molecules in a way that aligns with chemical intuition. researchgate.netuni-muenchen.dewikipedia.org NBO analysis partitions the molecular wavefunction into localized orbitals that correspond to core electrons, lone pairs, and bonds. wisc.edunih.gov
For 5-chloro-2-pyridylmagnesium bromide, NBO analysis could be used to:
Determine the charge distribution: It can quantify the partial charges on each atom, giving insight into the polarity of the C-Mg bond and the nucleophilicity of the pyridyl carbon.
Analyze orbital interactions: NBO analysis can identify and quantify the stabilizing interactions between filled (donor) and empty (acceptor) orbitals. wisc.edu This can reveal hyperconjugative effects that contribute to the stability and reactivity of the molecule. For example, interactions between the nitrogen lone pair and antibonding orbitals of adjacent bonds could be investigated.
Describe the hybridization: The analysis provides information on the hybridization of the atomic orbitals that form the bonds, which can be related to the geometry and reactivity of the compound.
The electronic structure of pyridyl-containing ligands and their complexes has been a subject of computational study, revealing the influence of the pyridine nitrogen on the electronic properties of the system. nih.govacs.orgmdpi.com While not specifically on the Grignard reagent, these studies highlight the utility of computational methods in understanding the electronic landscape of such molecules.
Table 2: Illustrative Natural Bond Orbital (NBO) Analysis Data for a Model 2-Pyridylmagnesium Compound
| Bond/Lone Pair | Type | Occupancy | Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
| C(2)-Mg | σ | 1.98 e | C(2)-Mg | C(3)-C(4) σ | 1.5 |
| N(1) | Lone Pair (n) | 1.95 e | N(1) | C(2)-Mg σ | 5.2 |
| C(5)-Cl | σ | 1.99 e | C(5)-Cl | C(4)-C(5) σ | 2.1 |
| Mg-Br | σ | 1.97 e | Mg-Br | C(2)-N(1) σ | 0.8 |
This table presents hypothetical data based on the principles of NBO analysis to illustrate the types of insights that can be gained.
By applying these computational techniques, a detailed and nuanced understanding of the reactivity and electronic structure of 5-chloro-2-pyridylmagnesium bromide can be achieved, guiding its synthetic applications and the design of new reactions.
Challenges, Limitations, and Future Directions in 5 Chloro 2 Pyridylmagnesium Bromide Research
Functional Group Compatibility and Tolerance in Organomagnesium Reactions
A significant challenge in the application of 5-chloro-2-pyridylmagnesium bromide and related organomagnesium compounds is their limited tolerance for certain functional groups. The high reactivity that makes Grignard reagents excellent nucleophiles also renders them incompatible with acidic protons (e.g., in alcohols, carboxylic acids) and sensitive electrophilic groups like esters, nitriles, and ketones, which can be present in either the organometallic reagent itself or the reaction partner. researchgate.netnih.gov
Research has demonstrated that the preparation of pyridyl Grignard reagents via halogen-magnesium exchange reactions can offer a broader tolerance to sensitive functionalities. For instance, the use of isopropylmagnesium chloride (iPrMgCl), often in the presence of lithium chloride (LiCl), allows for the formation of the Grignard reagent at low temperatures, preserving functional groups that would not survive the classical direct insertion of magnesium. nih.govresearchgate.net This method has been successfully applied to synthesize functionalized pyridines by trapping the resulting pyridylmagnesium chloride with various electrophiles.
The table below illustrates the compatibility of 2-pyridylmagnesium chloride, a closely related analogue to the title compound, with a range of electrophiles, showcasing the yields of the resulting functionalized pyridines.
| Electrophile | Product | Yield (%) | Reference |
|---|---|---|---|
| PhCHO (Benzaldehyde) | Phenyl(pyridin-2-yl)methanol | 85 | researchgate.net |
| CH3CHO (Acetaldehyde) | 1-(Pyridin-2-yl)ethan-1-ol | 75 | researchgate.net |
| I2 (Iodine) | 2-Iodopyridine | 95 | researchgate.net |
| (CH3)3SiCl (Trimethylsilyl chloride) | 2-(Trimethylsilyl)pyridine | 80 | researchgate.net |
Despite these advances, the development of pyridylmagnesium reagents that are tolerant of an even wider array of functional groups remains a key objective, as it would significantly expand their applicability in the synthesis of complex molecules.
Control over Undesired Byproduct Formation (e.g., Bipyridyls)
A common side reaction in the synthesis and use of pyridyl Grignard reagents is the formation of symmetrical bipyridyls through homocoupling. mdpi.com This process reduces the yield of the desired cross-coupling product and complicates purification. The mechanism of bipyridyl formation can be complex, sometimes involving transition metal catalysts used in subsequent cross-coupling steps or occurring during the Grignard reagent formation itself. mdpi.comnii.ac.jp
For example, in transition-metal-catalyzed cross-coupling reactions, the homocoupling of Grignard reagents is a well-documented side reaction. nii.ac.jpasianpubs.org The formation of biphenyl (B1667301) from phenylmagnesium bromide has been observed in iron-catalyzed reactions, and analogous bipyridyl formation occurs with pyridyl Grignard reagents. nii.ac.jp The mechanism can involve a single-electron transfer (SET) process, generating pyridyl radicals that then dimerize. mdpi.com
Strategies to minimize this undesired byproduct include:
Careful control of reaction temperature: Lower temperatures generally disfavor the radical pathways that can lead to homocoupling.
Slow addition of reagents: In cross-coupling reactions, slow addition of the Grignard reagent can help to maintain a low concentration, thereby favoring the cross-coupling pathway over homocoupling. organic-chemistry.org
Use of specific catalysts and ligands: The choice of catalyst and ligand system in cross-coupling reactions can significantly influence the selectivity for the desired product over bipyridyl formation.
Alternative reaction pathways: Sulfur-mediated ligand-coupling reactions have been developed as an alternative to traditional cross-coupling, where the mechanism involves a sulfurane intermediate that selectively couples the two different pyridyl groups, thereby avoiding homocoupling byproducts. mdpi.comacs.orgnih.gov
The table below presents data on the formation of biphenyl, an analogous byproduct to bipyridyl, in an iron-catalyzed cross-coupling reaction, illustrating the effect of the solvent on byproduct formation.
| Solvent | Cross-Coupling Product Yield (%) | Biphenyl (Homocoupling) Yield (%) | Reference |
|---|---|---|---|
| THF | 26 | 36 | nii.ac.jp |
| THF/NMP (9/1) | 27 | Not reported | nii.ac.jp |
| NMP | 22 | Not reported | nii.ac.jp |
| Et2O | 10 | 40 | nii.ac.jp |
Further mechanistic studies are needed to fully understand the factors governing the formation of bipyridyls and to develop more effective strategies for its suppression.
Development of Greener and More Sustainable Synthetic Routes
Traditional Grignard reagent synthesis often relies on volatile and hazardous organic solvents like diethyl ether and tetrahydrofuran (B95107) (THF), and the reaction itself can be highly exothermic, posing safety risks. gordon.educosmosmagazine.com Consequently, a significant area of current research is the development of greener and more sustainable methods for the preparation and use of reagents like 5-chloro-2-pyridylmagnesium bromide.
Key developments in this area include:
Mechanochemistry (Ball-Milling): A novel approach involves the use of ball-milling to prepare Grignard reagents. nih.govcosmosmagazine.com This technique drastically reduces the amount of organic solvent required—by up to 90%—and the reaction is less sensitive to air and moisture, simplifying the experimental setup. cosmosmagazine.com While the yield is lower without any solvent, the addition of a small amount of solvent leads to high yields. nih.govcosmosmagazine.com
Aqueous Grignard-type reactions: Although classical Grignard reagents react violently with water, zinc-mediated Barbier-type reactions can be performed in aqueous conditions. beyondbenign.org This approach significantly reduces the reliance on anhydrous organic solvents, though it represents a modification of the classical Grignard reaction.
These greener approaches not only reduce the environmental impact but also often lead to safer and more efficient processes.
Exploration of Novel Reactivity Patterns
Beyond their traditional role as nucleophiles in additions to carbonyls and in cross-coupling reactions, researchers are exploring novel reactivity patterns for pyridylmagnesium reagents. This exploration opens up new avenues for the synthesis of complex molecular architectures.
Recent innovative applications include:
Ligand-Coupling Reactions: Pyridyl Grignard reagents have been used in transition-metal-free ligand-coupling reactions with pyridylsulfonium salts. acs.orgnih.govacs.org This methodology allows for the formation of various bipyridine linkages (2,2'-, 2,3'-, and 2,4'-) and other bis-heterocycles with wide functional group tolerance. acs.orgnih.gov The reaction is proposed to proceed through a hypervalent sulfurane intermediate. nih.gov
Catalytic Asymmetric Dearomatization: In a significant advance, Grignard reagents have been employed in the copper-catalyzed enantioselective 1,4-dearomatization of pyridinium (B92312) salts. nih.govacs.org This reaction provides a powerful method for constructing chiral 1,4-dihydropyridines, which are important structural motifs in medicinal chemistry. nih.gov The synergy between the chiral copper catalyst and the highly reactive Grignard reagent enables high regio- and enantioselectivity. nih.govacs.org
These examples demonstrate that the reactivity of pyridyl Grignard reagents is not limited to classical transformations and that new catalytic systems can unlock previously inaccessible reaction pathways.
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of Grignard reactions into continuous flow and automated synthesis platforms represents a major step towards safer, more efficient, and reproducible chemical manufacturing. researchgate.netnih.govchemicalindustryjournal.co.uk The hazardous and sensitive nature of Grignard reagents makes them ideal candidates for these technologies.
Flow Chemistry: Continuous flow reactors offer significant advantages for Grignard reactions:
Enhanced Safety: The small reaction volumes inherent to flow systems mitigate the risks associated with the highly exothermic nature of Grignard reagent formation and subsequent reactions. gordon.edunih.gov
Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control, which can suppress side reactions and improve selectivity. nih.govresearchgate.net
In-situ Generation and Use: Grignard reagents, which are sensitive to air and moisture, can be generated in-situ and immediately used in a subsequent reaction stream, minimizing decomposition. chemicalindustryjournal.co.uk This approach has been used to generate unstable intermediates that would be difficult to handle in batch processes. nih.gov
Scalability: Flow systems can be readily scaled up by running the process for longer times or by using multiple reactors in parallel, bypassing many of the challenges of scaling up batch reactions. nih.gov
Automated Synthesis Platforms: Automated systems, sometimes referred to as "Chemputers," are being developed to standardize and control chemical reactions with high precision. researchgate.netnih.govresearchgate.net These platforms can integrate real-time monitoring techniques, such as online NMR spectroscopy, to analyze the reaction progress and make dynamic adjustments to parameters like reagent addition and temperature. researchgate.netnih.gov This feedback-controlled approach improves reproducibility, optimizes reaction conditions, and can reduce the need for extensive manual experimentation. researchgate.net The development of automated platforms using pre-filled reagent cartridges for various transformations is also accelerating chemical synthesis. merckmillipore.comsigmaaldrich.com
The combination of flow chemistry and automation holds the potential to transform the use of highly reactive intermediates like 5-chloro-2-pyridylmagnesium bromide, making their application more widespread, safer, and more efficient in both academic research and industrial production. researchgate.netnih.gov
Q & A
Q. What are the standard synthetic routes for preparing Magnesium;5-chloro-2H-pyridin-2-ide;bromide, and how do reaction conditions influence product purity?
Methodological Answer: The compound is typically synthesized via Grignard reagent formation or halogen exchange reactions . A common approach involves reacting magnesium with a brominated pyridine derivative (e.g., 5-chloro-2-bromopyridine) in anhydrous tetrahydrofuran (THF) under inert atmosphere. For example:
5-Cl-2-Br-pyridine + Mg → [Mg(5-Cl-2-pyridinyl)]Br
Key factors affecting purity:
- Solvent dryness : Moisture leads to hydrolysis, forming Mg(OH)Br.
- Temperature control : Exothermic reactions require cooling (0–5°C) to prevent side reactions.
- Stoichiometry : Excess Mg improves yield but complicates purification.
| Synthetic Method | Conditions | Key Challenges |
|---|---|---|
| Grignard formation | THF, 0–5°C, Argon | Moisture sensitivity, byproduct formation |
| Halogen exchange | Mg in Et₂O, reflux | Competing elimination reactions |
Purification involves recrystallization from dry ether or column chromatography (silica gel, hexane/EtOAc) .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm for pyridine ring) and chlorine/bromine-induced deshielding.
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M-Br]⁺ for the magnesium-pyridinyl complex).
- Elemental Analysis : Validate Mg, Br, and Cl content (deviation >0.3% indicates impurities).
- X-ray Crystallography : Resolve Mg coordination geometry (e.g., tetrahedral vs. octahedral) .
| Technique | Key Data | Interpretation |
|---|---|---|
| ¹H NMR | δ 8.2 (d, 1H, J=5 Hz) | Pyridine C-H coupling |
| HRMS | m/z 245.92 [M-Br]⁺ | Confirms ligand structure |
Q. What are the critical safety protocols for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of dust.
- Spill Management : Collect using non-sparking tools; neutralize with dry sand, then dispose as hazardous waste.
- First Aid :
- Skin contact : Wash with soap/water for 15 minutes.
- Eye exposure : Rinse with saline for 20 minutes; seek medical attention.
- Storage : Keep in airtight containers under argon at –20°C to prevent oxidation .
Advanced Research Questions
Q. How do electronic effects of the 5-chloro substituent influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer: The 5-chloro group acts as an electron-withdrawing meta-director, altering reactivity:
- Negishi Coupling : Chlorine stabilizes the transition state, enhancing oxidative addition with Pd catalysts.
- Competing Pathways : Chlorine may promote β-hydride elimination in alkylation reactions.
Q. Experimental Design :
Q. How can researchers resolve contradictions in reported yields for ligand-exchange reactions involving this compound?
Methodological Answer: Contradictions often arise from:
- Trace moisture : Even 50 ppm H₂O reduces yield by 15–20%.
- Catalyst impurities : Pd residues from prior reactions may alter kinetics.
Q. Resolution Strategy :
Control Experiments : Repeat reactions under strictly anhydrous conditions (Karl Fischer titration to verify solvent dryness).
Advanced Analytics : Use ICP-MS to detect trace metal contaminants.
DoE (Design of Experiments) : Vary Mg:ligand ratios (1:1 to 1:3) to identify optimal stoichiometry .
Q. What computational methods are best suited for predicting the compound’s coordination behavior in catalytic systems?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate Mg-ligand bond dynamics in solvent environments (e.g., THF vs. DMF).
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to assess ligand field strength.
- Docking Studies : Model interactions with catalytic partners (e.g., Pd(0) surfaces).
| Software | Application | Output |
|---|---|---|
| Gaussian | Geometry optimization | Bond lengths, angles |
| VASP | Surface adsorption energy | Catalytic activity prediction |
Validation : Compare computed IR spectra with experimental data to refine models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
